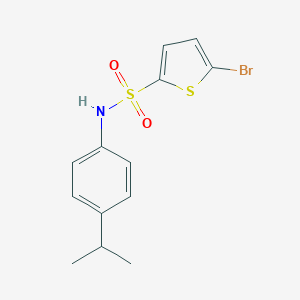

![molecular formula C17H17Cl2NO2S B296934 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B296934.png)

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide, also known as DAS181, is a small molecule therapeutic agent with antiviral properties. It was originally developed as a treatment for influenza, but has since shown promise in treating other viral infections. In

Aplicaciones Científicas De Investigación

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been extensively studied for its antiviral properties. It has been shown to be effective against a wide range of viruses, including influenza, parainfluenza, respiratory syncytial virus, and coronavirus. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide works by cleaving sialic acid receptors on the surface of host cells, which prevents viral attachment and entry into the cell. This mechanism of action makes 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide a promising therapeutic agent for the treatment of viral infections.

Mecanismo De Acción

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide works by cleaving sialic acid receptors on the surface of host cells. Sialic acid is a molecule found on the surface of many cells in the body, including those in the respiratory tract. Viruses use sialic acid receptors to attach to and enter host cells. By cleaving these receptors, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide prevents viral attachment and entry into the cell. This mechanism of action is unique among antiviral agents and makes 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide a promising therapeutic agent for the treatment of viral infections.

Biochemical and Physiological Effects:

2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been shown to be well-tolerated in both animal and human studies. It is rapidly absorbed and distributed throughout the body, with peak plasma concentrations reached within 2 hours of administration. 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is primarily metabolized in the liver and excreted in the urine. In animal studies, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been shown to reduce viral replication and improve survival rates in infected animals. In human studies, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been shown to be effective in reducing viral shedding and symptoms in patients with influenza.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is its broad-spectrum antiviral activity. It has been shown to be effective against a wide range of viruses, which makes it a promising therapeutic agent for the treatment of viral infections. Another advantage of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is its unique mechanism of action, which makes it less likely to develop resistance compared to other antiviral agents. However, there are also some limitations to using 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in lab experiments. One limitation is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Another limitation is its relatively low yield in the synthesis process, which can make it expensive to produce in large quantities.

Direcciones Futuras

There are several future directions for the research and development of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide. One direction is to further investigate its effectiveness against other viral infections, such as herpesviruses and adenoviruses. Another direction is to explore the use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in combination with other antiviral agents to enhance its effectiveness. Additionally, there is potential for the use of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in the prevention of viral infections, such as in high-risk populations during flu season. Overall, the unique mechanism of action and broad-spectrum antiviral activity of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide make it a promising therapeutic agent for the treatment of viral infections, with potential applications in both clinical and preventative settings.

Conclusion:

In conclusion, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is a small molecule therapeutic agent with broad-spectrum antiviral activity. Its unique mechanism of action makes it a promising therapeutic agent for the treatment of viral infections. Although there are some limitations to using 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in lab experiments, there are also many potential future directions for its research and development. Overall, 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has the potential to be a valuable tool in the fight against viral infections.

Métodos De Síntesis

The synthesis of 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves several steps. First, 2,6-dichlorobenzyl chloride is reacted with sodium sulfide to form 2,6-dichlorobenzyl sulfide. This compound is then reacted with N-(2-ethoxyphenyl)acetamide in the presence of a catalyst to form 2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide. The overall yield of this synthesis method is approximately 25%.

Propiedades

Fórmula molecular |

C17H17Cl2NO2S |

|---|---|

Peso molecular |

370.3 g/mol |

Nombre IUPAC |

2-[(2,6-dichlorophenyl)methylsulfanyl]-N-(2-ethoxyphenyl)acetamide |

InChI |

InChI=1S/C17H17Cl2NO2S/c1-2-22-16-9-4-3-8-15(16)20-17(21)11-23-10-12-13(18)6-5-7-14(12)19/h3-9H,2,10-11H2,1H3,(H,20,21) |

Clave InChI |

DKFSQTPAVWCISS-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl |

SMILES canónico |

CCOC1=CC=CC=C1NC(=O)CSCC2=C(C=CC=C2Cl)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

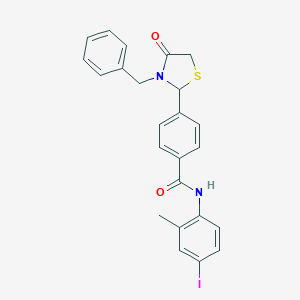

![2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B296852.png)

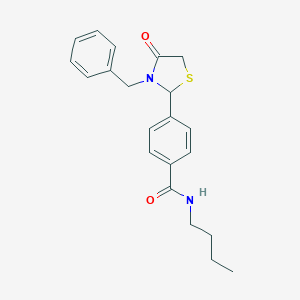

![N-(sec-butyl)-2-({[4-isopropyl(phenylsulfonyl)anilino]acetyl}amino)benzamide](/img/structure/B296854.png)

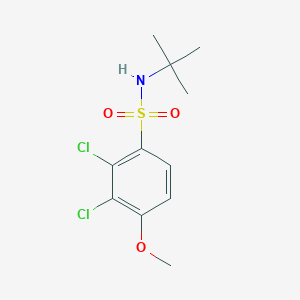

![N-(2-ethyl-6-methylphenyl)-2-[4-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B296855.png)

![2-[({5-chloro[(3,4-dimethoxyphenyl)sulfonyl]-2-methoxyanilino}acetyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B296858.png)

![N-(4-bromophenyl)-N-{2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B296860.png)

![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-ethoxypropyl)acetamide](/img/structure/B296863.png)

![N-benzyl-2-[4-(2-benzyl-1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)phenoxy]acetamide](/img/structure/B296866.png)

![Methyl 4-({4-[4-oxo-3-(2-phenylethyl)-1,3-thiazolidin-2-yl]benzoyl}amino)benzoate](/img/structure/B296867.png)

![2-{(4-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-{2-[(1-phenylethyl)carbamoyl]phenyl}benzamide](/img/structure/B296870.png)

![N-(2,4-dimethoxyphenyl)-2-{[(3,4-dimethoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B296871.png)